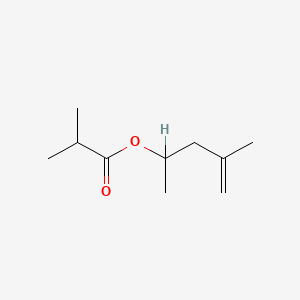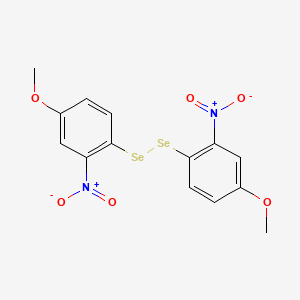
Bis(4-methoxy-2-nitrophenyl)diselenide
Übersicht
Beschreibung
Bis(4-methoxy-2-nitrophenyl)diselenide is an organic compound that belongs to the class of diselenides It is characterized by the presence of two selenium atoms bonded to two 4-methoxy-2-nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxy-2-nitrophenyl)diselenide typically involves the reaction of 4-methoxy-2-nitrophenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to facilitate the formation of the diselenide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxy-2-nitrophenyl)diselenide undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound has shown potential as an antioxidant and redox-modulating agent.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of bis(4-methoxy-2-nitrophenyl)diselenide involves its redox activity. The selenium atoms can undergo oxidation and reduction, which allows the compound to modulate redox processes in biological systems. This redox activity is crucial for its antioxidant and cytotoxic effects. The compound may interact with cellular thiols and other redox-active molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Bis(4-methoxy-2-nitrophenyl)diselenide can be compared with other diselenides and selenides:
Bis(2-pyridyl)diselenide: Similar in structure but with pyridyl groups instead of methoxy-nitrophenyl groups.
Diphenyl diselenide: Lacks the nitro and methoxy substituents, making it less reactive in certain contexts.
Selenocyanates and selenoureas: These compounds also contain selenium but differ significantly in their chemical properties and applications.
Eigenschaften
IUPAC Name |
4-methoxy-1-[(4-methoxy-2-nitrophenyl)diselanyl]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6Se2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZKGVAWZDEFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369930 | |
| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35350-45-9 | |
| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


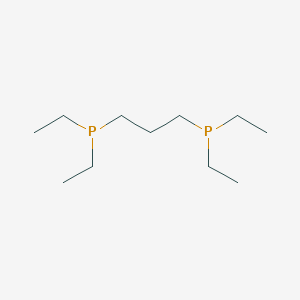
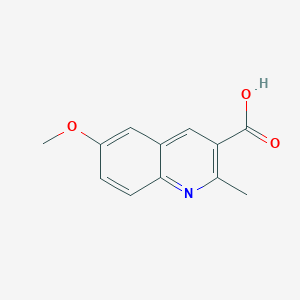
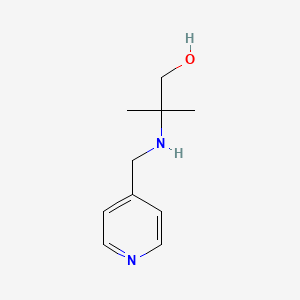
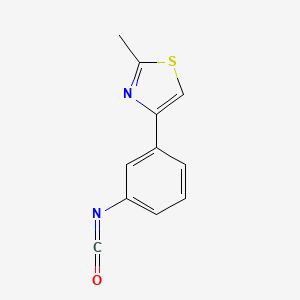
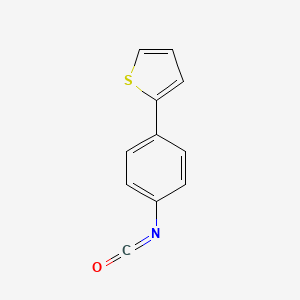
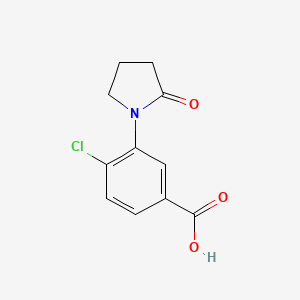

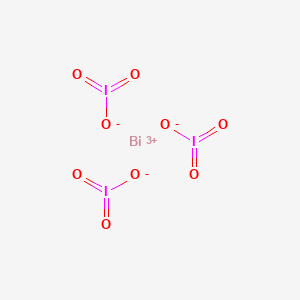
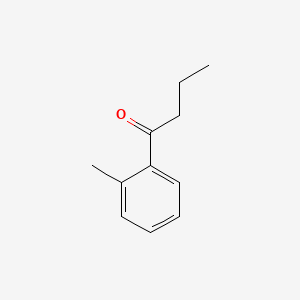
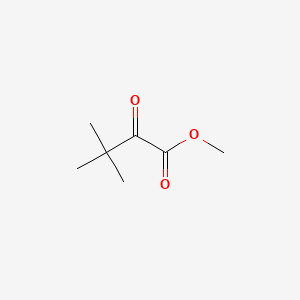
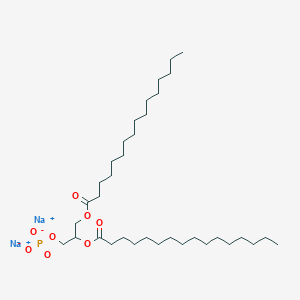
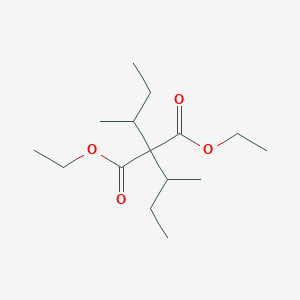
![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)
